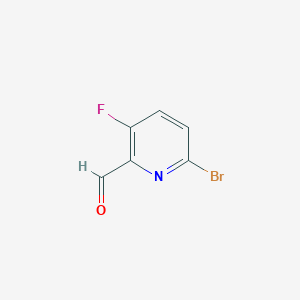
6-Bromo-3-fluoropyridine-2-carbaldehyde
Cat. No. B1286017
Key on ui cas rn:
885267-36-7
M. Wt: 204 g/mol
InChI Key: BFBRCFKSFRYJGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09012651B2
Procedure details


The title compound was prepared using procedure similar to that described for Example 28A, substituting 4-(trifluoromethyl)phenylboronic acid for 6-(trifluoromethyl)pyridin-3-ylboronic acid and 6-bromopicolinaldehyde for 6-bromo-3-fluoropicolinaldehyde. MS (ESI+) m/z 283.9 (M+H+MeOH); 1H NMR (300 MHz, DMSO-d6) δ 10.09 (s, 1H), 8.46-8.38 (m, 3H), 8.21 (t, J=7.7, 1H), 8.00-7.89 (m, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:13])([F:12])[C:3]1N=[CH:7][C:6](B(O)O)=[CH:5][CH:4]=1.Br[C:15]1[N:20]=[C:19]([CH:21]=[O:22])[CH:18]=[CH:17][CH:16]=1.Br[C:24]1N=C(C=O)C(F)=CC=1>CO>[F:1][C:2]([F:13])([F:12])[C:3]1[CH:24]=[CH:7][C:6]([C:15]2[N:20]=[C:19]([CH:21]=[O:22])[CH:18]=[CH:17][CH:16]=2)=[CH:5][CH:4]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(C1=CC=C(C=N1)B(O)O)(F)F
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=CC(=N1)C=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C(=N1)C=O)F
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C1=CC=C(C=C1)C1=CC=CC(=N1)C=O)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

